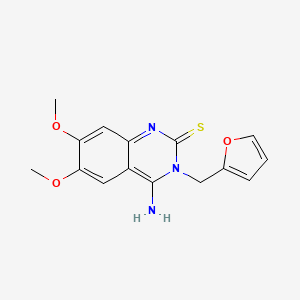

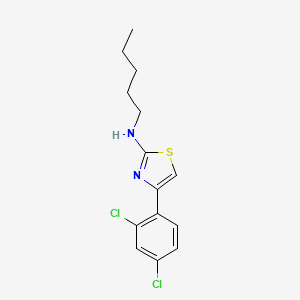

![molecular formula C22H23N5O5 B2892977 7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-43-3](/img/structure/B2892977.png)

7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are of significant interest in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with active methylene compounds . This leads to the formation of 1,3,4,5-tetrasubstituted pyrazole derivatives . The exact synthesis process for this specific compound is not available in the retrieved papers.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of triazolopyrimidines, including compounds similar to the one , has been extensively studied. For example, Gilava et al. (2020) achieved the potent synthesis of a related series using the Biginelli protocol, characterized by IR, NMR, mass spectroscopic techniques, and elemental analyses (Gilava, Patel, Ram, & Chauhan, 2020). Similarly, Desenko et al. (1996) discussed the synthesis of derivatives of a related heterocyclic system (Desenko, Orlov, Getmanskii, Komykhov, Paponov, Kovalevskii, Shishkin, & Struchkov, 1996).

Biological and Antimicrobial Activity

The biological activity of triazolopyrimidines is another area of significant interest. Chauhan and Ram (2019) synthesized a series of triazolopyrimidines and assessed their antibacterial and antifungal activity (Chauhan & Ram, 2019). Moreover, Suresh, Lavanya, and Rao (2016) reported significant biological activity against various microorganisms for their synthesized triazolopyrimidine derivatives (Suresh, Lavanya, & Rao, 2016).

Antituberculous and Antitumor Activities

The potential of triazolopyrimidines in treating diseases such as tuberculosis and cancer has been explored. Titova et al. (2019) synthesized structural analogs with antituberculous activity (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019). Yang et al. (2019) designed [1,2,4]triazolo[1,5-a]pyrimidines with potent antitumor activity, demonstrating their effectiveness against cancer cell lines (Yang, Yu, Diao, Jian, Zhou, Jiang, You, Ma, & Zhao, 2019).

Chemical Transformations and Utility

The chemical transformations and utility of these compounds in synthesizing various derivatives have also been studied. For instance, Massari et al. (2017) developed efficient procedures for the synthesis of various biologically active compounds based on the triazolopyrimidine scaffold (Massari, Desantis, Nannetti, Sabatini, Tortorella, Goracci, Cecchetti, Loregian, & Tabarrini, 2017).

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its potential biological activities, particularly its potential as a CDK2 inhibitor . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

Mecanismo De Acción

Target of Action

The compound belongs to the class of 1,2,4-triazine derivatives . These derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others . .

Mode of Action

It is known that 1,2,4-triazine derivatives, to which this compound belongs, exhibit their biological activities through various mechanisms depending on their specific structures and targets . For instance, some 1,2,4-triazine derivatives have been reported to inhibit tubulin polymerization, acting as cyclin-dependent kinase inhibitors, or modulating estrogen receptors .

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways depending on its specific targets.

Result of Action

Given the variety of biological applications exhibited by 1,2,4-triazine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

7-(4-hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c1-11-17(20(23)29)18(12-5-7-14(28)8-6-12)27-22(24-11)25-21(26-27)13-9-15(30-2)19(32-4)16(10-13)31-3/h5-10,18,28H,1-4H3,(H2,23,29)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHDLCKGAJBHFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=C(C=C4)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

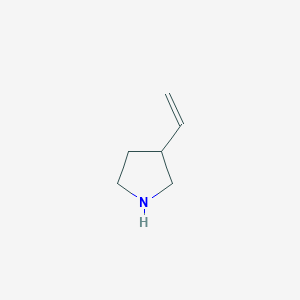

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B2892898.png)

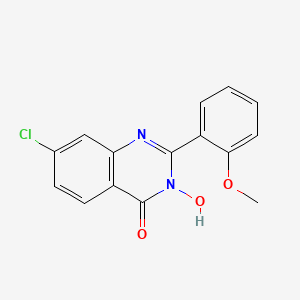

![5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2892905.png)

![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile](/img/structure/B2892910.png)

![Methyl 4'-(prop-2-enamido)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2892912.png)

![8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2892914.png)

![(Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892915.png)